(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
BenchChem offers high-quality (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGDKTJVGAATQS-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its molecular formula is C13H17ClN2O3, and it has a molecular weight of 284.74 g/mol. The compound features a pyrrolidine ring and a benzo[b][1,4]dioxine structure, which are significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O3 |
| Molecular Weight | 284.74 g/mol |
| CAS Number | 1353999-43-5 |
| Purity | Typically 95% |
The biological activity of (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride primarily involves its role as an inhibitor of glucosylceramide synthase (GCS). GCS is crucial in the biosynthesis of glucosylceramide, a glycosphingolipid that plays a significant role in cellular signaling and membrane dynamics.
Inhibition of Glucosylceramide Synthase
Research indicates that this compound can effectively inhibit GCS at low nanomolar concentrations. Inhibition of GCS has been associated with therapeutic effects in various conditions, particularly lysosomal storage disorders like Gaucher disease and Niemann-Pick disease. For instance, studies have shown that compounds similar to (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride can decrease glucosylceramide levels in mouse models, leading to improved motor functions and reduced CNS inflammation .
Case Studies and Research Findings
-
Efficacy in Animal Models :
- In a study involving Niemann-Pick C mice, the administration of glucosylceramide synthase inhibitors resulted in a significant reduction in brain glucosylceramide content over a three-day period. This effect was dose-dependent and highlighted the potential for (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride to influence lipid metabolism in the central nervous system .
- Impact on Motor Function :
-
Effects on Glucosylceramide Levels :
- A concentration-dependent decrease in glucosylceramide levels was observed in various tissues (kidney, liver, spleen) following treatment with glucosylceramide synthase inhibitors. This suggests that (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride may have broad implications for treating metabolic disorders related to glycosphingolipid accumulation .
Comparative Analysis with Other Compounds
To better understand the efficacy of (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, it is useful to compare it with other known GCS inhibitors.
Applications De Recherche Scientifique
Structural Characteristics
The compound features a pyrrolidine ring attached to a dihydrobenzo[dioxine] structure, which may contribute to its biological activity. The presence of the carboxamide functional group is significant for its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique configuration may enable it to interact with various biological pathways.
Case Studies
- Neuropharmacology : Studies have indicated that compounds with similar structures can affect neurotransmitter systems. Research into (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride may reveal its efficacy in modulating neurotransmitter release or receptor activity.
- Anticancer Properties : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines. Further studies are required to elucidate the mechanisms involved.
Drug Development
The compound's unique properties make it a candidate for drug development, particularly in creating new treatments for neurological disorders or cancer.
Research Findings
- Target Identification : Ongoing research aims to identify specific molecular targets for (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride. Understanding these interactions can guide the design of more effective derivatives.
- Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent.
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry due to its well-defined structure and properties.
Applications in Analysis
- Chromatographic Techniques : (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride can be utilized in high-performance liquid chromatography (HPLC) methods for quantifying similar compounds in biological samples.
Q & A
Q. How to design a robust protocol for assessing protein binding affinity?
- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized target proteins. Perform kinetic analysis (ka/kd) at multiple concentrations (1 nM–10 µM). Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling. Include negative controls (e.g., BSA) to rule out nonspecific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
